![molecular formula C15H14NO2+ B280492 3-Acetyl-1-(phenylacetyl)pyridinium](/img/structure/B280492.png)
3-Acetyl-1-(phenylacetyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-(phenylacetyl)pyridinium, also known as Acetylcholine Chloride, is a neurotransmitter that plays a crucial role in the central and peripheral nervous systems. It is synthesized in the nerve terminals and released into the synaptic cleft, where it binds to specific receptors on the postsynaptic membrane. Acetylcholine is involved in various physiological processes, including muscle contraction, heart rate regulation, cognitive function, and memory formation.
Wirkmechanismus
3-Acetyl-1-(phenylacetyl)pyridiniume binds to nicotinic and muscarinic receptors on the postsynaptic membrane, leading to the opening of ion channels and the activation of intracellular signaling pathways. The binding of acetylcholine to nicotinic receptors results in the depolarization of the postsynaptic membrane, leading to muscle contraction. The binding of acetylcholine to muscarinic receptors results in the activation of G-proteins and the modulation of intracellular signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects
3-Acetyl-1-(phenylacetyl)pyridiniume has numerous biochemical and physiological effects, including muscle contraction, heart rate regulation, cognitive function, and memory formation. It is also involved in the regulation of various autonomic functions, including digestion, respiration, and urinary bladder function. 3-Acetyl-1-(phenylacetyl)pyridiniume has been shown to play a crucial role in the regulation of sleep-wake cycles, with a decrease in acetylcholine levels leading to increased sleepiness.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetyl-1-(phenylacetyl)pyridiniume is a widely studied molecule in the field of neuroscience and pharmacology. It can be used to study the role of neurotransmitters in various physiological processes and to investigate the effects of drugs on the nervous system. However, the use of acetylcholine in lab experiments is limited by its instability and rapid degradation. Special care must be taken to ensure the proper storage and handling of acetylcholine to maintain its stability and activity.
Zukünftige Richtungen
There are numerous future directions for the study of acetylcholine and its role in the nervous system. One area of research is the investigation of the molecular mechanisms underlying the regulation of acetylcholine release and synthesis. Another area of research is the development of new drugs that target nicotinic and muscarinic receptors for the treatment of neurological disorders. Additionally, the use of acetylcholine as a biomarker for the diagnosis and monitoring of neurological disorders is an area of active research.
Synthesemethoden
The synthesis of 3-Acetyl-1-(phenylacetyl)pyridinium involves the reaction of acetyl chloride with pyridine in the presence of aluminum chloride. The resulting product is then treated with phenylacetyl chloride to obtain the final product. The purity and yield of the product can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-(phenylacetyl)pyridiniume has been extensively studied in various fields of research, including neuroscience, pharmacology, and physiology. It is involved in the regulation of numerous physiological processes, making it a crucial molecule for understanding the functioning of the nervous system. Studies have been conducted to investigate the role of acetylcholine in memory formation, learning, and cognitive function. It has also been studied in relation to various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C15H14NO2+ |
---|---|
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
1-(3-acetylpyridin-1-ium-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C15H14NO2/c1-12(17)14-8-5-9-16(11-14)15(18)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3/q+1 |
InChI-Schlüssel |
QPVCBXIAZPENPC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C[N+](=CC=C1)C(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1=C[N+](=CC=C1)C(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.